molecular formula C8H4Cl3KO3 B1629271 Potassium 2,4,5-trichlorophenoxyacetate CAS No. 37785-57-2

Potassium 2,4,5-trichlorophenoxyacetate

Cat. No.: B1629271
CAS No.: 37785-57-2
M. Wt: 293.6 g/mol
InChI Key: LUDUIQAQFKIYND-UHFFFAOYSA-M
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Description

IUPAC Name and Structural Formula

The IUPAC name of the compound is potassium;2-(2,4,5-trichlorophenoxy)acetate , reflecting its ionic structure composed of a potassium cation and a trichlorophenoxyacetate anion. The molecular formula is C₈H₄Cl₃KO₃ , with a molecular weight of 293.57 g/mol .

Property Value
CAS Registry Number 37785-57-2
SMILES Notation C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)[O-].[K+]
InChI Key LUDUIQAQFKIYND-UHFFFAOYSA-M

The structure features a 2,4,5-trichlorophenoxy group linked via an ether bond to a glycolate moiety, with a potassium counterion.

Relationship to Phenoxyacetic Acid Derivatives

Potassium 2,4,5-trichlorophenoxyacetate belongs to the phenoxyacetic acid derivatives , a class of compounds characterized by a phenoxy group (C₆H₅O-) attached to a glycolic acid backbone (CH₂COOH). Key structural and functional relationships include:

Property Phenoxyacetic Acid Potassium 2,4,5-T Salt
Molecular Formula C₈H₈O₃ C₈H₄Cl₃KO₃
Chlorine Substituents None 2,4,5-Trichloro
Functional Groups Phenoxy, carboxylic acid Phenoxy, carboxylate, K⁺
Parent Compound Phenoxyacetic acid (CID 19188) 2,4,5-T (CID 1480)

The trichlorophenoxy group enhances herbicidal activity compared to non-chlorinated derivatives like phenoxyacetic acid.

Properties

CAS No.

37785-57-2

Molecular Formula

C8H4Cl3KO3

Molecular Weight

293.6 g/mol

IUPAC Name

potassium;2-(2,4,5-trichlorophenoxy)acetate

InChI

InChI=1S/C8H5Cl3O3.K/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13;/h1-2H,3H2,(H,12,13);/q;+1/p-1

InChI Key

LUDUIQAQFKIYND-UHFFFAOYSA-M

SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)[O-].[K+]

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)[O-].[K+]

Other CAS No.

37785-57-2

Pictograms

Irritant

Origin of Product

United States

Scientific Research Applications

Potassium 2,4,5-Trichlorophenoxyacetate Applications

This compound is a chemical compound with various applications, mainly in the agricultural and environmental sectors. Its primary use is as a selective herbicide, effective in controlling broadleaf weeds in agriculture . However, due to toxicity concerns, its use has been phased out in many countries .

Agricultural Herbicide
this compound is used as a herbicide to manage broadleaf weeds in various crops . By controlling weed growth, it reduces competition for resources, enhancing agricultural productivity .

Environmental Research
The compound is used in environmental research to study the fate and transport of chlorinated compounds . It helps researchers understand the impact of these compounds on ecosystems .

Toxicology Studies
this compound is utilized in toxicology research to evaluate the effects of chlorinated phenoxy compounds on human health and wildlife . These studies contribute to safety evaluations .

Analytical Chemistry
It is used as a standard in analytical methods for detecting and quantifying chlorinated phenoxy acids in environmental samples, ensuring the accurate monitoring of pollutants .

Phytotoxicity Testing
The compound is applied in laboratory settings to evaluate its phytotoxic effects on various plant species, aiding in the development of safer herbicides .

Due to the health hazards associated with 2,4,5-(Trichlorophenoxy) Acetic Acid, exposure can lead to various health issues . Short-term effects include irritation of the skin, eyes, nose, and throat, as well as symptoms like fatigue, headache, weakness, and nausea . High exposure can cause abnormal heart rhythms and may be fatal, while long-term exposure may result in liver damage and an acne-like rash .

Chemical Reactions Analysis

Acid-Base Reactions

As a carboxylate salt, the compound reacts with strong acids to regenerate the parent 2,4,5-T acid:
C8H4Cl3KO3+HClC8H5Cl3O3+KCl\text{C}_8\text{H}_4\text{Cl}_3\text{KO}_3 + \text{HCl} \rightarrow \text{C}_8\text{H}_5\text{Cl}_3\text{O}_3 + \text{KCl}
This reaction is reversible under alkaline conditions, forming water-soluble salts with other cations (e.g., amines, metals) .

Key Reactivity Notes:

  • pH Sensitivity: Stable in neutral to alkaline conditions but hydrolyzes in acidic media (pH < 4) .

  • Compatibility: Reacts with organic bases (e.g., triethylamine) to form stable amine salts, enhancing solubility in non-polar solvents .

Thermal Decomposition

Pyrolysis studies of 2,4,5-T derivatives reveal two primary pathways:

Conditions Products Mechanism
200–300°C (inert atmosphere)2,4,5-Trichlorophenol, CO₂, KClDecarboxylation and elimination
>300°C (oxidizing)Polychlorinated dibenzo-p-dioxins (PCDDs), including 2,3,7,8-TCDD tracesCondensation of chlorophenol byproducts

Thermal degradation is exacerbated by impurities (e.g., residual 2,4,5-trichlorophenol), which act as precursors for toxic dioxins .

Photolytic Degradation

Under UV light (λ = 254–365 nm), the compound undergoes photolysis in aqueous solutions:

Primary Pathway:
C8H4Cl3KO3hνC6H3Cl3O+CO2+K+\text{C}_8\text{H}_4\text{Cl}_3\text{KO}_3 \xrightarrow{h\nu} \text{C}_6\text{H}_3\text{Cl}_3\text{O}^- + \text{CO}_2 + \text{K}^+
The trichlorophenoxy radical further degrades to 3,5-dichlorocatechol and simpler chlorinated aliphatics .

Factors Influencing Rate:

  • pH: Faster degradation at pH > 9 due to hydroxide ion participation .

  • Humic Substances: Act as photosensitizers, accelerating breakdown by 40–60% .

Reactivity with Oxidizing Agents

The compound reacts with strong oxidizers (e.g., ozone, peroxides), leading to dechlorination and ring cleavage:

Oxidizer Products Applications
Ozone (O₃)Chloride ions, oxalic acid, CO₂Water treatment simulations
Hydrogen Peroxide (H₂O₂)2,4,5-Trichlorophenol, acetate fragmentsLaboratory-scale detoxification

Oxidation efficiency correlates with the number of chlorine substituents, with meta-positions being more resistant .

Microbial Metabolism

Pseudomonas and Sphingomonas strains metabolize the compound via:

  • Hydrolysis: Cleavage of the ether bond to form 2,4,5-trichlorophenol.

  • Reductive Dechlorination: Sequential removal of chlorine atoms to yield dichlorocatechols .

Key Metabolites:

  • 3,5-Dichlorocatechol (major intermediate)

  • Chloromaleylacetic acid (terminal product)

Soil Interactions

  • Adsorption: High affinity for organic matter (Kₒc = 320–450 mL/g) .

  • Half-Life: 14–30 days in aerobic soils; prolonged in anaerobic conditions (>60 days) .

Analytical Detection Methods

Quantification relies on:

  • HPLC-UV: Retention time = 8.2 min (C18 column, 40% acetonitrile/water) .

  • GC-MS: Characteristic fragments at m/z 196 (C₆H₃Cl₃O⁻) and 73 (COOK⁺) .

Comparison with Similar Compounds

Structural and Functional Analogues

2,4-Dichlorophenoxyacetate (2,4-D)
  • Structure : Lacks the 5-chloro substituent present in 2,4,5-T.
  • Degradation Pathway : Metabolized via chlorocatechols (e.g., 3,5-dichlorocatechol) rather than 1,2,4-trihydroxybenzene intermediates, converging at maleylacetate .
  • Toxicity : Lower dioxin formation risk compared to 2,4,5-T. However, 2,4-D inhibits rat liver glutathione S-transferase (GST) isoforms more selectively than 2,4,5-T .
4-Chloro-2-methylphenoxyacetate (MCPA)
  • Structure : Contains a methyl group at the 2-position and chlorine at the 4-position.
  • Application : Primarily used against broadleaf weeds in cereals.
n-Butyl Esters (e.g., Herbicide Orange)
  • Structure: Ester derivatives of 2,4-D and 2,4,5-T (e.g., n-butyl 2,4,5-trichlorophenoxyacetate).
  • Properties : Higher lipophilicity enhances environmental persistence. Gas chromatography reveals impurity profiles distinct from parent acids, with six common contaminants in commercial formulations .

Metabolic and Toxicological Differences

Enzymatic Interactions
  • 2,4,5-T Oxygenase : A two-component system (components A and B) in Burkholderia spp. catalyzes the conversion of 2,4,5-T to 2,4,5-TCP. Component B contains iron-sulfur clusters, resembling aromatic ring-hydroxylating dioxygenases .
  • 2,4-D Metabolism: Utilizes tfd operons in Alcaligenes eutrophus JMP134, producing 2,4-dichlorophenol via a monooxygenase pathway .
Species-Specific Toxicity
  • Renal Transport : Chickens actively transport and metabolize 2,4,5-T via probenecid-sensitive organic anion transporters, producing acidic metabolites. Rat kidneys show negligible metabolism .
  • Hepatic Effects : Pretreatment with TCDD enhances 2,4,5-T metabolism in rats, increasing urinary excretion, whereas 2,4-D metabolism remains unaffected .

Environmental Impact and Degradation

Biodegradation Pathways
Compound Key Degradation Intermediates Microbial Strains Involved
2,4,5-T 2,4,5-TCP, maleylacetate Burkholderia phenoliruptrix AC1100
2,4-D 2,4-dichlorophenol, chlorocatechols Alcaligenes eutrophus JMP134
Pentachlorophenol 1,2,4-trihydroxybenzene Nocardioides simplex 3E
Environmental Persistence
  • 2,4,5-T : Degrades into 2,4,5-TCP, a persistent pollutant accumulating in soil and water. Pyrolysis of its sodium salt yields up to 15% TCDD .
  • 2,4-D : Less persistent, with shorter half-life in aerobic soils (7–14 days vs. 30–100 days for 2,4,5-T) .

Preparation Methods

Historical Context and Regulatory Challenges

The commercial production of 2,4,5-trichlorophenoxyacetic acid began in the mid-20th century, primarily for agricultural use. Early methods involved the alkaline hydrolysis of 1,2,4,5-tetrachlorobenzene to synthesize 2,4,5-trichlorophenol (TCP), which was subsequently reacted with monochloroacetic acid under basic conditions. However, this process inadvertently generated TCDD at concentrations of 1–100 ppm due to the dimerization of TCP under high-temperature alkaline conditions. Regulatory scrutiny intensified after the Agent Orange controversy, prompting the development of safer synthetic routes.

Synthetic Routes to Potassium 2,4,5-Trichlorophenoxyacetate

Traditional Synthesis and TCDD Contamination

The conventional synthesis of 2,4,5-T involved three stages:

  • Chlorination of benzene derivatives to yield 1,2,4,5-tetrachlorobenzene.
  • Alkaline hydrolysis at elevated temperatures (150–200°C) to produce TCP.
  • Etherification of TCP with monochloroacetic acid in aqueous sodium hydroxide, followed by acidification to isolate 2,4,5-T.

This method suffered from two critical drawbacks:

  • TCDD formation : The alkaline conditions and high temperatures during TCP synthesis facilitated the condensation of two TCP molecules, forming TCDD.
  • Low purity : Crude TCP typically contained 1–100 ppm TCDD, necessitating costly purification steps such as activated carbon adsorption or fractional distillation.

Improved Synthesis via Diazotization and Hydrolysis

A patent by US4346248A (1982) introduced a TCDD-free pathway by circumventing the alkaline hydrolysis of tetrachlorobenzene. The revised process comprises five stages:

Stage 1: Nitration of 1,2,4-Trichlorobenzene

1,2,4-Trichlorobenzene is nitrated using a mixture of concentrated sulfuric and nitric acids (70–90°C, 2–3 hours) to yield 1,2,4-trichloro-5-nitrobenzene. This step achieves 95–98% crude yield with 91–95% isomer purity.

Stage 2: Reduction to 2,4,5-Trichloroaniline

The nitro group is reduced using hydrogen gas or catalytic hydrogenation, forming 2,4,5-trichloroaniline. This intermediate is critical for avoiding TCDD-generating conditions.

Stage 3: Diazotization and Hydrolysis

2,4,5-Trichloroaniline is diazotized with sodium nitrite in sulfuric acid, forming 2,4,5-trichlorobenzenediazonium sulfate. Hydrolytic decomposition in boiling aqueous copper sulfate (CuSO₄·7H₂O) yields TCP via steam distillation. Key parameters include:

  • Temperature : 100°C (hydrolysis)
  • Catalyst : 50% w/w CuSO₄·7H₂O
  • Yield : 58–62% (laboratory), ≥70% (industrial)
Stage 4: Etherification with Monochloroacetic Acid

TCP reacts with monochloroacetic acid in toluene and sodium hydroxide (60–92°C) to form sodium 2,4,5-trichlorophenoxyacetate. Acidification with HCl precipitates 2,4,5-T, which is filtered and dried.

Stage 5: Neutralization to Potassium Salt

The free acid is dissolved in aqueous potassium hydroxide (1:1 molar ratio) and recrystallized to obtain the potassium salt. Physical properties include:

  • Molecular formula : C₈H₄Cl₃O₃K
  • Molecular weight : 263.6 g/mol
  • Solubility : 120 g/L in water (25°C)

Alternative Pathway via Direct Alkylation

A supplementary method involves the direct alkylation of TCP’s potassium salt with chloroacetic acid:

  • Formation of potassium TCP : TCP is treated with aqueous KOH (1:1 molar ratio) at 80°C.
  • Nucleophilic substitution : The phenoxide ion reacts with chloroacetic acid in refluxing xylene (140°C, 6 hours), yielding this compound after cooling.

This method avoids TCDD formation but requires stringent temperature control to prevent side reactions.

Reaction Optimization and Industrial Scale-Up

Critical Process Parameters

Parameter Traditional Method Improved Diazotization Method
Starting Material 1,2,4,5-Tetrachlorobenzene 1,2,4-Trichlorobenzene
Key Byproduct TCDD (1–100 ppm) None detected
TCP Purity 85–90% 94.8% (GC-MS analysis)
Overall Yield (2,4,5-T) 40–50% 58–70%

Industrial Adaptations

  • Continuous distillation : Steam distillation of TCP reduces residence time at high temperatures, minimizing decomposition.
  • Catalyst recycling : Copper sulfate is recovered from hydrolysis baths, reducing waste.
  • Automated pH control : Neutralization with KOH is monitored in real-time to ensure stoichiometric precision.

Analytical Characterization and Purity Considerations

Gas chromatography-mass spectrometry (GC-MS) analysis of TCP produced via the diazotization method shows no detectable TCDD at sensitivities of 1 ppb. Purity benchmarks include:

  • TCP : ≥94% (by HPLC)
  • Potassium salt : ≥98% (by titration)

Applications and Regulatory Status

Despite its efficacy as a herbicide, this compound is banned in most countries due to TCDD-related health risks. Current applications are restricted to non-agricultural research, such as studying auxin-like plant growth effects.

Q & A

Q. What are the primary mechanisms of Potassium 2,4,5-trichlorophenoxyacetate toxicity in mammalian systems?

Methodological Answer:

  • Inhibition of Detoxification Enzymes : Studies show that this compound inhibits glutathione S-transferase (GST) isoforms in rat liver, critical for detoxifying xenobiotics. Researchers can use in vitro GST activity assays with purified enzymes (e.g., rat liver GST isoforms) and measure inhibition kinetics via spectrophotometric methods .
  • Chronic Toxicity : Two-year rodent studies reveal dose-dependent hepatotoxicity and nephrotoxicity. Experimental designs should include longitudinal histopathology, serum biomarker analysis (e.g., ALT, creatinine), and dietary administration protocols to mimic chronic exposure .
  • Confounding Factor : Toxicity may be influenced by trace contaminants like TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin), requiring gas chromatography-mass spectrometry (GC-MS) to verify compound purity in toxicity assays .

Q. How does this compound interact with plant auxin pathways?

Methodological Answer:

  • Antiauxin Activity : The compound disrupts auxin transport and signaling, as demonstrated in in vitro plant tissue cultures. Researchers can quantify morphogenic effects (e.g., root/shoot elongation) using Arabidopsis thaliana mutants or tobacco callus cultures, with TIBA (2,3,5-triiodobenzoic acid) as a positive control .
  • Enzyme-Linked Immunosorbent Assay (ELISA) : Measure auxin (IAA) concentrations in treated vs. untreated tissues to correlate phenotypic changes with hormonal disruption.

Q. What microbial species are known to degrade this compound?

Methodological Answer:

  • Key Species : Burkholderia phenoliruptrix AC1100 (formerly Pseudomonas cepacia) mineralizes the compound via a well-characterized pathway. Isolation protocols involve enrichment cultures with 2,4,5-T as the sole carbon source, followed by 16S rRNA sequencing for strain identification .
  • Field Application : Soil bioremediation studies use repeated inoculation of AC1100 and monitor degradation via HPLC to quantify residual 2,4,5-T and intermediates (e.g., 2,4,5-trichlorophenol) .

Advanced Research Questions

Q. What enzymatic pathways are involved in the microbial degradation of this compound?

Methodological Answer:

  • Initial Degradation Steps :

    • tftAB Gene Products : The 51-kDa TftA1 (dioxygenase) and 18-kDa TftA2 (reductase) convert 2,4,5-T to 2,4,5-trichlorophenol (2,4,5-TCP). Cloning these genes into Pseudomonas aeruginosa enables heterologous expression for enzyme purification and in vitro activity assays .
    • Chlorophenol Monooxygenase : A two-component flavoprotein (58-kDa Component B and 22-kDa Component A) hydroxylates 2,4,5-TCP to 2,5-dichloro-p-hydroquinone. Purification involves anion-exchange chromatography and NADH-dependent activity assays .
  • Downstream Pathways :

    • tftCD and tftEFGH Clusters : Encode enzymes for ring cleavage (e.g., maleylacetate reductase). Transcriptomic analysis (RNA-seq) under 2,4,5-T induction identifies upregulated genes, while knockout mutants validate metabolic bottlenecks .

Q. How can genetic engineering enhance the biodegradation efficiency of this compound?

Methodological Answer:

  • Promoter Stabilization : The tftAB operon in AC1100 is prone to transcriptional silencing due to IS element excision. Researchers can replace the native promoter with a constitutive promoter (e.g., Ptac) via homologous recombination to ensure stable expression .
  • Horizontal Gene Transfer : Conjugative plasmids (e.g., pRO161) carrying tft genes can be introduced into soil microbiomes. Use fluorescent reporters (e.g., GFP-tagged constructs) to track plasmid dissemination and degradation activity in situ .

Q. How do researchers resolve contradictions in toxicity data between in vitro and in vivo models?

Methodological Answer:

  • Species-Specific Metabolism : Rat liver GST isoforms are differentially inhibited by 2,4,5-T compared to human isoforms. Use recombinantly expressed human GSTs in E. coli for comparative inhibition assays .
  • TCDD Interference : Contaminant-driven toxicity in in vivo models can be addressed by:
    • Analytical Chemistry : LC-MS/MS to quantify TCDD levels in test compounds.
    • Dose-Response Curves : Compare pure 2,4,5-T vs. TCDD-spiked samples in zebrafish embryotoxicity assays (e.g., mortality, teratogenicity) .

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